REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[N:4]1[CH2:5][CH2:6][c:7]2[cH:8][c:9]([F:17])[c:10]([S:13](=[O:14])(=[O:15])[NH2:16])[cH:11][c:12]21.[CH3:20][C:21](=[O:22])[OH:23].[Na+:19].[OH-:18]>>[NH:4]1[CH2:5][CH2:6][c:7]2[cH:8][c:9]([F:17])[c:10]([S:13](=[O:14])(=[O:15])[NH2:16])[cH:11][c:12]21
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Name
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CC(=O)N1CCc2cc(F)c(S(N)(=O)=O)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCc2cc(F)c(S(N)(=O)=O)cc21
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Type
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product
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Smiles
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NS(=O)(=O)c1cc2c(cc1F)CCN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |